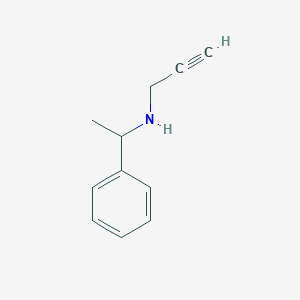

(1-Phenyl-ethyl)-prop-2-ynyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYMPSBRJNWAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1-Phenyl-ethyl)-prop-2-ynyl-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Structure

(1-Phenyl-ethyl)-prop-2-ynyl-amine, also known as N-(1-Phenylethyl)prop-2-yn-1-amine, is a chiral secondary amine featuring a phenyl-ethyl group and a propargyl group attached to the nitrogen atom. Its unique structure, combining an aromatic ring, a stereocenter, and a terminal alkyne, makes it a molecule of interest in synthetic chemistry and drug discovery.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-(1-phenylethyl)prop-2-yn-1-amine | |

| CAS Number | 56862-34-1 | [1] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| SMILES | C#CCNC(C)C1=CC=CC=C1 | [1] |

Physicochemical Properties

Due to the absence of experimentally determined physical properties in the public domain, this section presents computed values which can serve as estimations for experimental design.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 1.9704 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 3 |

Experimental Determination of Physical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and are designed to yield accurate and reproducible data.

Boiling Point Determination

The boiling point is a critical physical constant that provides an indication of the volatility of a liquid. For secondary amines, the boiling point is influenced by hydrogen bonding, though to a lesser extent than in primary amines.

Experimental Protocol: Micro Boiling Point Determination (Siwoloboff's Method)

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of this compound into a clean, dry test tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: Heat the apparatus gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Boiling Point Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Rationale: This method is ideal for small sample volumes. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at the boiling point.

Caption: Workflow for micro boiling point determination.

Melting Point Determination

While this compound is expected to be a liquid at room temperature, its melting point can be determined if it is a solid or can be solidified at low temperatures. The melting point is a sensitive indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: If the sample is a solid, finely powder a small amount. If it is a liquid, cool it in an ice bath or freezer until it solidifies, then quickly powder it.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Melting Point Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Rationale: A sharp melting range (0.5-1.5 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Experimental Protocol: Pycnometer Method

-

Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.

-

Filling: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.

-

Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Mass Determination: Carefully dry the outside of the pycnometer and determine its mass.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

Rationale: The pycnometer method is a precise way to determine the density of a liquid by accurately measuring a specific volume.

Solubility Assessment

Understanding the solubility of a compound is crucial for its handling, purification, and formulation. As an amine, this compound is expected to exhibit basic properties and thus solubility in acidic aqueous solutions. Its organic structure suggests solubility in a range of organic solvents.

Experimental Protocol: Qualitative Solubility Tests

-

Solvent Selection: Prepare a set of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone, toluene).

-

Sample Addition: Add a small, consistent amount of this compound (e.g., 20 µL or a few milligrams) to each test tube.

-

Observation: Agitate each test tube and observe whether the compound dissolves completely. Note any changes in appearance, such as color change or the formation of a precipitate.

-

Rationale: This systematic approach allows for the classification of the compound's solubility based on its behavior in polar, nonpolar, acidic, and basic solvents. The solubility in 5% HCl is a classic test for amines.

Caption: Logic for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methine Proton (CH-N): A quartet in the range of δ 3.5-4.0 ppm, coupled to the adjacent methyl protons.

-

Methylene Protons (N-CH₂): A doublet in the range of δ 3.0-3.5 ppm, coupled to the acetylenic proton.

-

Methyl Protons (CH₃): A doublet in the range of δ 1.3-1.5 ppm, coupled to the methine proton.

-

Acetylenic Proton (C≡CH): A triplet in the range of δ 2.0-2.5 ppm, due to long-range coupling with the methylene protons.

-

Amine Proton (NH): A broad singlet that can appear over a wide chemical shift range and may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).

-

Acetylenic Carbons: Two signals in the range of δ 70-90 ppm.

-

Methine Carbon (CH-N): A signal in the range of δ 50-60 ppm.

-

Methylene Carbon (N-CH₂): A signal in the range of δ 30-40 ppm.

-

Methyl Carbon (CH₃): A signal in the range of δ 20-25 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Rationale: The choice of deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.

-

C≡C Stretch: A weak absorption band around 2100-2150 cm⁻¹.

-

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Analysis: Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Rationale: ATR-IR is a convenient technique for analyzing liquid samples with minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see characteristic fragments resulting from the cleavage of bonds adjacent to the nitrogen atom and the phenyl group. A prominent fragment would likely be the loss of a methyl group (m/z = 144) or the propargyl group (m/z = 120). The benzylic fragment (m/z = 105) is also a likely observation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio and detect them.

-

Rationale: EI is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

Conclusion

While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its comprehensive physical and spectroscopic characterization. The detailed protocols and expected values based on analogous structures offer a solid starting point for any researcher venturing into the study of this intriguing molecule. The application of these methodologies will undoubtedly contribute valuable data to the scientific community and facilitate the exploration of this compound's potential in various fields of chemical research and development.

References

A Technical Guide to (1-Phenyl-ethyl)-prop-2-ynyl-amine: A Putative Monoamine Oxidase Inhibitor for Neurological Research

Abstract

This technical guide provides a comprehensive analysis of (1-Phenyl-ethyl)-prop-2-ynyl-amine (CAS Number: 56862-34-1), a compound of significant interest to researchers in neuropharmacology and drug development. While specific empirical data for this molecule is not extensively published, its structural analogy to potent monoamine oxidase B (MAO-B) inhibitors, such as selegiline and rasagiline, strongly suggests its potential as a valuable research tool for investigating neurodegenerative diseases like Parkinson's disease. This document synthesizes information from the broader class of propargylamine-containing MAO inhibitors to infer the probable chemical properties, biological activity, and mechanism of action of this compound. Furthermore, we present detailed, field-proven experimental protocols for its synthesis, characterization, and biological evaluation, empowering researchers to systematically investigate its potential.

Introduction: The Scientific Rationale

Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD) dependent enzymes crucial for the oxidative deamination of neurotransmitters and neuromodulators, including dopamine, serotonin, and norepinephrine.[1][2] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and tissue distribution.[2] Notably, MAO-B is predominantly found in glial cells in the brain and is primarily responsible for the metabolism of dopamine.[2][3] An increase in MAO-B activity is associated with the progression of Parkinson's disease, as it leads to a depletion of dopamine in the striatum and contributes to oxidative stress through the production of hydrogen peroxide.[1][4]

Consequently, selective inhibitors of MAO-B have emerged as a cornerstone in the therapeutic management of Parkinson's disease.[4] Drugs like rasagiline, an irreversible MAO-B inhibitor, not only provide symptomatic relief but may also possess neuroprotective properties.[1] The chemical structure of this compound, featuring a propargylamine moiety attached to a 1-phenylethylamine scaffold, places it squarely within the structural class of compounds with high potential for MAO-B inhibition. The propargyl group is a key pharmacophore known to form a covalent adduct with the FAD cofactor of MAO, leading to irreversible inhibition. The 1-phenylethylamine portion is structurally similar to endogenous MAO substrates like phenylethylamine, suggesting a high affinity for the enzyme's active site.[2][5]

This guide, therefore, serves as a foundational document for researchers seeking to explore the pharmacological profile of this promising, yet under-characterized, molecule.

Physicochemical Properties and Handling

While exhaustive experimental data is not publicly available, the basic physicochemical properties of this compound can be compiled from chemical supplier data.

| Property | Value | Source |

| CAS Number | 56862-34-1 | [6] |

| Molecular Formula | C₁₁H₁₃N | [6] |

| Molecular Weight | 159.23 g/mol | [6] |

| IUPAC Name | N-(1-phenylethyl)prop-2-yn-1-amine | [6] |

| Appearance | Liquid | [6] |

| Storage | Store at 2-8°C under an inert atmosphere. | - |

Safety and Handling: As with all research chemicals, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved via reductive amination, a robust and widely used method in medicinal chemistry.

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of 1-phenylethylamine with propargyl bromide. A more common and controlled industrial approach would likely involve the reductive amination of acetophenone.

Caption: Proposed reductive amination synthesis of this compound.

Step-by-Step Protocol

-

Imine Formation: To a solution of acetophenone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add propargylamine (1.0-1.2 eq).

-

Reduction: To the solution from step 1, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C-H stretch.

Postulated Mechanism of Action: Irreversible MAO-B Inhibition

Based on its structural features, this compound is predicted to be an irreversible inhibitor of MAO-B. The proposed mechanism involves the enzyme-catalyzed oxidation of the propargylamine moiety, which generates a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.

Caption: Postulated mechanism of irreversible MAO-B inhibition.

This covalent modification leads to the irreversible inactivation of the enzyme, preventing it from metabolizing its natural substrates like dopamine.

Experimental Workflow for Biological Evaluation

To rigorously characterize the biological activity of this compound, the following experimental workflow is recommended.

In Vitro MAO Inhibition Assay

This assay will determine the inhibitory potency (IC₅₀) of the compound against both MAO-A and MAO-B, establishing its selectivity.

Protocol:

-

Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Substrates: Use specific substrates for each isoform, for example, kynuramine for MAO-A and benzylamine for MAO-B.

-

Assay Principle: The assay can be based on the detection of hydrogen peroxide, a product of the MAO reaction, using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of the Mechanism of Inhibition

To confirm whether the inhibition is reversible or irreversible, a dialysis experiment can be performed.

Protocol:

-

Incubation: Incubate MAO-B with a concentration of this compound that causes significant inhibition (e.g., 10x IC₅₀).

-

Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer for an extended period (e.g., 24-48 hours) to remove any unbound inhibitor.

-

Activity Measurement: Measure the enzymatic activity of the dialyzed sample and compare it to a control sample that was not treated with the inhibitor.

-

Interpretation: If the enzymatic activity is not restored after dialysis, the inhibition is considered irreversible.

Potential Applications in Neuroscience Research

Should this compound be confirmed as a selective and potent MAO-B inhibitor, it would be a valuable tool for:

-

Studies in Parkinson's Disease Models: It could be used in cellular and animal models of Parkinson's disease (e.g., MPTP-induced neurotoxicity) to investigate the therapeutic effects of MAO-B inhibition on dopamine levels, motor function, and neuroprotection.[1]

-

Probing Structure-Activity Relationships: As a structurally distinct analog of known MAO-B inhibitors, it can contribute to a deeper understanding of the enzyme's active site and the structural requirements for potent and selective inhibition.

-

Investigating Oxidative Stress: By inhibiting the production of hydrogen peroxide from dopamine metabolism, this compound could be used to study the role of MAO-B-mediated oxidative stress in neuronal cell death.

Conclusion

This compound represents a compelling, yet under-investigated, molecule with a high probability of acting as a selective, irreversible monoamine oxidase B inhibitor. Its structural design, incorporating the key propargylamine pharmacophore, positions it as a potentially valuable research tool for the study of neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a robust framework for its synthesis, characterization, and comprehensive biological evaluation. By following the outlined protocols, researchers can systematically uncover the pharmacological profile of this compound and harness its potential to advance our understanding of the intricate role of MAO-B in neurological health and disease.

References

[1] Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. Available at: [5] 1-Phenylethylamine - Wikipedia. Available at: [7] Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug ... - PubMed. Available at: N, N-dipropargyl-2-phenylethylamine, a potential prodrug of 2-phenylethylamine: Neurochemical and neuropharmacological studies in rat - OUCI. Available at: [3] N,N-dipropargyl-2-phenylethylamine, a potential prodrug of 2-phenylethylamine: neurochemical and neuropharmacological studies in rat - PubMed. Available at: [6] Click Chemistry - Fluorochem. Available at: [8] Cas 2881-62-1,DI-SODIUM ACETYLIDE - LookChem. Available at: [9] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. Available at: [2] Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Available at: [10] (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. Available at: [11] N-[(1S)-1-Phenylethyl]prop-2-enamide | Matrix Scientific. Available at: [12] 56862-34-1|N-(1-Phenylethyl)prop-2-yn-1-amine|BLD Pharm. Available at: [13] Synthesis of (+)-N-(1-phenylethyl)acetamide - PrepChem.com. Available at: [14] Monoamine oxidase inhibition and neuroprotection by N1‐propargylphenelzine. Available at: [4] Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Available at: [15] 1-Phenylethylamine - Grokipedia. Available at: [16] Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - ResearchGate. Available at:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-dipropargyl-2-phenylethylamine, a potential prodrug of 2-phenylethylamine: neurochemical and neuropharmacological studies in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 19035-71-3 Cas No. | N-[(1S)-1-Phenylethyl]prop-2-enamide | Matrix Scientific [matrixscientific.com]

- 12. 56862-34-1|N-(1-Phenylethyl)prop-2-yn-1-amine|BLD Pharm [bldpharm.com]

- 13. prepchem.com [prepchem.com]

- 14. Monoamine oxidase inhibition and neuroprotection by N1‐propargylphenelzine | Semantic Scholar [semanticscholar.org]

- 15. grokipedia.com [grokipedia.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data for (1-Phenyl-ethyl)-prop-2-ynyl-amine: A Technical Guide

Introduction

(1-Phenyl-ethyl)-prop-2-ynyl-amine is a secondary amine featuring a chiral 1-phenylethyl group and a propargyl moiety. This unique combination of a stereocenter, an aromatic ring, and a terminal alkyne makes it a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in the fundamental principles of spectroscopy and is supported by data from structurally related molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC numbering used for NMR assignments, is depicted below. The key functional groups that give rise to characteristic spectroscopic signals are the phenyl ring, the secondary amine, the ethyl group with a chiral center, and the terminal propargyl group.

Caption: Molecular structure of this compound with key atoms numbered for NMR assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - | 5H |

| C1-H | 3.80 - 4.00 | Quartet | ~6.6 | 1H |

| C1'-H₂ | 3.30 - 3.50 | Doublet | ~2.4 | 2H |

| C3'-H | 2.20 - 2.30 | Triplet | ~2.4 | 1H |

| C2-H₃ | 1.40 - 1.50 | Doublet | ~6.6 | 3H |

| N-H | 1.50 - 2.50 | Broad Singlet | - | 1H |

Interpretation and Rationale

-

Phenyl Protons (7.20 - 7.40 ppm): The five protons on the phenyl ring are expected to resonate in the aromatic region as a complex multiplet.

-

Methine Proton (C1-H, 3.80 - 4.00 ppm): This proton is at a chiral center and is adjacent to both the phenyl group and the nitrogen atom. This environment deshields the proton, shifting it downfield. It is expected to appear as a quartet due to coupling with the three methyl protons (C2-H₃).

-

Propargyl Methylene Protons (C1'-H₂, 3.30 - 3.50 ppm): These protons are adjacent to the nitrogen atom and the alkyne, leading to a downfield shift. They will appear as a doublet due to coupling with the terminal alkyne proton (C3'-H).

-

Alkynyl Proton (C3'-H, 2.20 - 2.30 ppm): The terminal alkyne proton resonates at a characteristic upfield position compared to vinylic protons due to magnetic anisotropy of the triple bond. It will appear as a triplet due to coupling with the methylene protons (C1'-H₂).[1]

-

Methyl Protons (C2-H₃, 1.40 - 1.50 ppm): These protons are on the chiral center and will appear as a doublet due to coupling with the methine proton (C1-H).

-

Amine Proton (N-H, 1.50 - 2.50 ppm): The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. It may not show clear coupling. This signal can be confirmed by D₂O exchange, which would cause the peak to disappear.[2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm). Analyze the multiplicities and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-ipso | 140 - 145 |

| Phenyl C-ortho, C-meta, C-para | 125 - 130 |

| C2' (Alkyne) | 80 - 85 |

| C3' (Alkyne) | 70 - 75 |

| C1 | 55 - 60 |

| C1' | 35 - 40 |

| C2 | 20 - 25 |

Interpretation and Rationale

-

Phenyl Carbons (125 - 145 ppm): The aromatic carbons resonate in the downfield region. The ipso-carbon (attached to the ethyl group) will have a distinct chemical shift from the other aromatic carbons.

-

Alkynyl Carbons (C2' and C3', 70 - 85 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in this range. The carbon bearing the proton (C3') is typically found slightly upfield from the quaternary carbon (C2').

-

Methine Carbon (C1, 55 - 60 ppm): This carbon is attached to the nitrogen and the phenyl group, causing a significant downfield shift.

-

Propargyl Methylene Carbon (C1', 35 - 40 ppm): The methylene carbon adjacent to the nitrogen is deshielded.

-

Methyl Carbon (C2, 20 - 25 ppm): The terminal methyl carbon of the ethyl group will be the most upfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Determine the chemical shifts relative to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Weak to Medium, Sharp |

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1050 - 1250 | Medium |

Interpretation and Rationale

-

N-H and ≡C-H Stretches (~3300 cm⁻¹): A secondary amine exhibits a single, relatively sharp N-H stretching band in the region of 3300-3500 cm⁻¹.[2][3][4][5][6] The terminal alkyne C-H stretch appears around the same frequency and is typically strong and sharp.[1][7][8][9] These two peaks may overlap.

-

C-H Stretches (2850 - 3100 cm⁻¹): The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and propargyl groups will be just below 3000 cm⁻¹.

-

C≡C Stretch (2100 - 2140 cm⁻¹): The carbon-carbon triple bond of a terminal alkyne gives a characteristic weak but sharp absorption in this "quiet" region of the spectrum.[7][8][9]

-

C=C and C-N Stretches: The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the fingerprint region.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like CCl₄ can be used in an appropriate cell.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) for this compound (C₁₁H₁₃N) is expected at m/z = 159. As an odd-electron species with one nitrogen atom, it follows the nitrogen rule.[10][11]

Major Predicted Fragments:

| m/z | Fragment Ion Structure | Fragmentation Pathway |

| 144 | [M - CH₃]⁺ | Loss of the methyl group from the ethyl moiety. |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, forming the stable 1-phenylethyl cation. |

| 104 | [C₈H₈]⁺ | Loss of a hydrogen radical from the m/z 105 fragment. |

| 96 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 54 | [C₄H₄N]⁺ | Alpha-cleavage on the propargyl side. |

Interpretation and Rationale

The primary fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[10][11][12]

-

Alpha-Cleavage: Cleavage of the C1-C2 bond (loss of a methyl radical) would lead to a fragment at m/z 144. Cleavage of the C1-C(phenyl) bond is less likely. Cleavage of the N-C1' bond is also possible.

-

Benzylic Cleavage: A very common fragmentation for compounds containing a phenylethyl group is the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a stable benzylic cation at m/z 105.[12][13]

-

Loss of Phenyl Group: Loss of the phenyl radical (77 amu) would result in a fragment at m/z 82. The phenyl cation itself would be observed at m/z 77.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for a confident structural elucidation. These data and interpretations serve as a valuable resource for researchers working with this compound, facilitating its synthesis, purification, and application in various fields of chemical research.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

-

Spectroscopy of Amines. OpenStax. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Alkynes. University of Colorado Boulder. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

-

Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain. PubMed. [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Fragmentation and Interpretation of Spectra. De Gruyter. [Link]

-

Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. YouTube. [Link]

-

GCMS Section 6.15. Whitman College. [Link]

-

In-situ 13 C NMR spectrum of the reaction solution of... ResearchGate. [Link]

-

NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. [Link]

-

Video: Mass Spectrometry of Amines. JoVE. [Link]

-

How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. [Link]

-

Copper-Catalyzed Hydroboration of Propargyl-Functionalized Alkynes in Water. The Royal Society of Chemistry. [Link]

-

a) ¹³C NMR spectra to analyze the activation of propargyl amines for... ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. ResearchGate. [Link]

-

1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ) - ResearchGate. [Link]

-

1 H-NMR spectrum of propargyl amine initiated poly(Z-Lys 50-st-Trp... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Human Metabolome Database. [Link]

-

Phenethylamine - 13C NMR - Chemical Shifts. SpectraBase. [Link]

-

Sequential Glaser reaction - diastereoselective cyclocarboxylation of - Supporting Information. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033945). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Human Metabolome Database. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Phenyl-ethyl)-prop-2-ynyl-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive tool in the arsenal of the modern chemist for the structural elucidation of organic molecules.[1][2] Its ability to provide a detailed atomic-level map of molecular architecture is fundamental to research, process development, and quality control in the pharmaceutical and chemical industries. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1-Phenyl-ethyl)-prop-2-ynyl-amine, a chiral secondary amine incorporating both aromatic and alkyne functionalities.

The molecule, with its CAS number 56862-34-1, possesses a stereocenter at the benzylic carbon, a propargyl group vital for click chemistry and as a pharmacophore, and a phenyl ring.[3][4] Understanding its spectral characteristics is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments. This document will deconstruct the predicted spectra, explaining the rationale behind chemical shifts, coupling patterns, and signal assignments, grounded in the fundamental principles of NMR.[5][6]

Molecular Structure and Spectroscopic Prediction

To interpret the NMR spectra, we must first analyze the molecule's structure to identify all unique proton and carbon environments. The presence of a chiral center renders the two protons on the propargyl methylene group (H_d) diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. However, in achiral solvents, this non-equivalence may not be resolved and they might appear as a single signal.

¹H NMR Spectral Analysis

The proton NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and the coupling constant (J).[2][5] The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit several distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Signal Assignments:

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H_a (Phenyl) | 7.20 - 7.40 | 5H | Multiplet (m) | - | Protons on an aromatic ring typically resonate in this downfield region due to the ring current effect. |

| H_b (Methine) | 3.80 - 3.90 | 1H | Quartet (q) | ~6.7 Hz | This proton is deshielded by both the adjacent phenyl ring and the nitrogen atom. It is split into a quartet by the three neighboring H_c protons. |

| H_c (Methyl) | 1.40 - 1.50 | 3H | Doublet (d) | ~6.7 Hz | These aliphatic protons are split into a doublet by the single neighboring methine proton, H_b. |

| H_d (Methylene) | 3.35 - 3.45 | 2H | Doublet (d) | ~2.4 Hz | These protons are adjacent to the nitrogen and are weakly coupled to the terminal alkyne proton, H_e, resulting in a doublet. |

| H_e (Alkyne) | 2.20 - 2.25 | 1H | Triplet (t) | ~2.4 Hz | The terminal alkyne proton shows a characteristic chemical shift and is split into a triplet by the two neighboring methylene protons, H_d. |

| H_f (Amine) | 1.5 - 2.5 | 1H | Broad Singlet (br s) | - | The chemical shift of the NH proton is highly variable and concentration-dependent; it often appears as a broad signal that may exchange with D₂O.[7] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift of each signal is indicative of the carbon's electronic environment. For this compound (C₁₁H₁₃N), we expect to see 8 distinct signals, as some carbons in the phenyl ring are chemically equivalent by symmetry.

Predicted ¹³C NMR Signal Assignments:

| Carbon Label | Predicted δ (ppm) | Rationale |

| C1 (ipso-Phenyl) | ~144 | The quaternary carbon of the phenyl ring attached to the ethyl group is deshielded. |

| C2 (ortho-Phenyl) | ~128.5 | Aromatic carbons. |

| C3 (meta-Phenyl) | ~127.0 | Aromatic carbons. |

| C4 (para-Phenyl) | ~126.5 | Aromatic carbons. |

| C5 (Methine) | ~58 | This benzylic carbon is attached to nitrogen, causing a significant downfield shift. |

| C6 (Methyl) | ~24 | A typical aliphatic methyl carbon shift. |

| C7 (Methylene) | ~39 | The methylene carbon adjacent to the nitrogen. |

| C8 (Alkyne) | ~82 | The internal alkyne carbon (C-C≡CH) is deshielded. |

| C9 (Alkyne) | ~72 | The terminal alkyne carbon (C≡CH) is typically more shielded than the internal one. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.

-

Number of Scans (NS): 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds. A delay to allow for nuclear relaxation between pulses.

-

Acquisition Time (AQ): 2-3 seconds.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Set to a range of 0 to 220 ppm.

-

Number of Scans (NS): 1024 scans. More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 3-5 seconds. A longer delay helps in the accurate integration and observation of quaternary carbons.

-

Visualization of Structure and Workflow

A clear visualization of the molecular structure and the experimental process is essential for understanding the data.

Caption: Molecular structure of this compound with atom labeling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemscene.com [chemscene.com]

- 4. 56862-34-1|N-(1-Phenylethyl)prop-2-yn-1-amine|BLD Pharm [bldpharm.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Phenyl-ethyl)-prop-2-ynyl-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 2, 2026

Abstract

(1-Phenyl-ethyl)-prop-2-ynyl-amine, a secondary amine featuring both a chiral phenylethyl group and a reactive propargyl moiety, represents a molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, accompanied by an in-depth discussion of the underlying reaction mechanism and experimental considerations. Furthermore, a complete workflow for the structural characterization of the synthesized compound using modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—is detailed, with an analysis of expected spectral features. Finally, the broader significance of the propargylamine scaffold in drug discovery is discussed, highlighting the potential applications of this compound as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound, also known by its IUPAC name N-(1-phenylethyl)prop-2-yn-1-amine, is a chiral organic compound. Its core attributes are summarized in the table below.

| Attribute | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [1][2] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| CAS Number | 56862-34-1 |

The molecular weight is calculated from the atomic weights of its constituent atoms: (11 × 12.011) + (13 × 1.008) + (1 × 14.007) = 159.23 g/mol . The presence of a single nitrogen atom results in an odd nominal molecular weight, a key characteristic in mass spectrometric analysis as per the Nitrogen Rule.[3]

Molecular Structure

The structure of this compound is characterized by a stereocenter at the benzylic carbon of the 1-phenylethyl group and a terminal alkyne on the propargyl group. This dual functionality makes it a valuable synthon.

Caption: Molecular structure of this compound.

Synthesis Protocol: N-Alkylation of 1-Phenylethylamine

The synthesis of this compound can be efficiently achieved through the direct N-alkylation of 1-phenylethylamine with a propargyl halide, such as propargyl bromide. This is a classic and reliable method for forming secondary amines.

Principle of the Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 1-phenylethylamine acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide, which is bonded to the electron-withdrawing bromine atom. A base is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

-

1-Phenylethylamine (racemic or enantiomerically pure)

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylethylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add propargyl bromide (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a mild, inexpensive, and easily removable inorganic base, ideal for scavenging the HBr generated during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

-

Excess of Propargyl Bromide: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

-

Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial to remove any remaining acidic byproducts and water-soluble impurities.

Structural Characterization Workflow

A robust characterization workflow is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.

Caption: Workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzylic Proton: A quartet at δ 3.8-4.0 ppm due to coupling with the adjacent methyl protons.

-

Propargyl Methylene Protons: A doublet at δ 3.3-3.5 ppm.

-

Alkynyl Proton: A triplet at δ 2.2-2.4 ppm.

-

Methyl Protons: A doublet at δ 1.4-1.6 ppm.

-

Amine Proton (N-H): A broad singlet, typically between δ 1.5-2.5 ppm, which is exchangeable with D₂O.[4]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

Aromatic Carbons: Signals in the δ 125-145 ppm region.

-

Alkynyl Carbons: Two signals around δ 70-85 ppm.

-

Benzylic Carbon: A signal around δ 55-60 ppm.

-

Propargyl Methylene Carbon: A signal around δ 35-40 ppm.

-

Methyl Carbon: A signal around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.[4]

-

C≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption band near 3300 cm⁻¹.

-

C≡C Stretch: A weak absorption band around 2100-2150 cm⁻¹.

-

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.[4]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 159, consistent with the molecular weight. As per the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[3]

-

Major Fragmentation: A characteristic fragmentation pattern for amines is alpha-cleavage.[5] For this compound, the major fragmentation would be the loss of a methyl radical (CH₃•) to form a stable iminium cation at m/z = 144. Another significant fragmentation would be the cleavage of the bond between the benzylic carbon and the phenyl group, leading to a fragment at m/z = 91 (tropylium ion).

Significance and Applications in Drug Discovery

The propargylamine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][6][7][8] Its importance stems from several key properties:

-

Monoamine Oxidase (MAO) Inhibition: The propargylamine group is a well-known irreversible inhibitor of MAO enzymes, which are crucial targets in the treatment of neurodegenerative disorders like Parkinson's disease (e.g., Selegiline and Rasagiline).[6]

-

Bioorthogonal Chemistry: The terminal alkyne functionality allows for highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the precise attachment of the molecule to other biomolecules or probes for chemical biology studies.

-

Metabolic Stability: The presence of the alkyne can block sites of metabolism, leading to improved pharmacokinetic properties of drug candidates.

This compound, with its chiral center, offers an additional layer of complexity and specificity for drug design. The stereochemistry at the phenylethyl group can significantly influence the binding affinity and selectivity for biological targets. This makes it a valuable building block for the synthesis of novel, stereochemically defined drug candidates targeting a wide range of diseases, particularly in the realm of neuropharmacology.

Conclusion

This compound is a molecule with significant potential, underpinned by its well-defined chemical properties and the established importance of its constituent functional groups. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers to confidently utilize this compound in their synthetic and medicinal chemistry endeavors. The continued exploration of propargylamine-containing molecules promises to yield new and effective therapeutic agents.

References

-

Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(5), 375-392. [Link]

-

World Journal of Pharmaceutical Research. (2023). Propargylamine Moiety: A Promising Scaffold in Drug Design. [Link]

-

ResearchGate. Propargylamine: an Important Moiety in Drug Discovery. [Link]

-

PubMed. Propargylamine: an important moiety in drug discovery. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Propargylamine: an important moiety in drug discovery. | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Synthesis of (1-Phenyl-ethyl)-prop-2-ynyl-amine

A-WHITE-PAPER-ON-THE-SYNTHESIS-OF-CHIRAL-1-PHENYL-ETHYL-PROP-2-YNYL-AMINE

Abstract

This technical guide provides a comprehensive overview of the synthesis of chiral (1-Phenyl-ethyl)-prop-2-ynyl-amine, a valuable building block in medicinal chemistry and organic synthesis. We delve into the strategic considerations for achieving high enantiomeric purity, focusing on a robust and scalable synthetic route utilizing readily available chiral precursors. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary analytical techniques for product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chiral Propargylamines

Chirality is a fundamental concept in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological, and toxicological profiles.[2][3] Propargylamines, organic compounds containing both an alkyne and an amine functional group, are particularly significant pharmacophores.[4][5]

The propargylamine moiety is a key structural feature in several marketed drugs, most notably irreversible monoamine oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline, which are used in the treatment of Parkinson's disease.[6] The alkyne group's ability to form a covalent bond with the enzyme's flavin cofactor is crucial to their mechanism of action. Consequently, the development of efficient and stereoselective synthetic routes to chiral propargylamines is of paramount importance to the pharmaceutical industry.[3][7]

The target molecule of this guide, chiral this compound, combines the well-established chiral scaffold of 1-phenylethylamine (α-PEA) with the synthetically versatile propargyl group.[8][9] This structure serves as a valuable intermediate for creating more complex molecules through reactions like "click" chemistry, Sonogashira coupling, and various cyclization reactions.[7][10]

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis & Strategy Selection

The most direct and reliable approach to synthesizing an enantiomerically pure target molecule is to employ a chiral starting material from the "chiral pool." For this compound, the chirality resides on the carbon adjacent to the nitrogen atom. This makes enantiomerically pure (R)- or (S)-1-phenylethylamine the ideal starting material. These amines are commercially available at high optical purity and are relatively inexpensive, making them a preferred choice for both lab-scale and industrial synthesis.[8][9][11]

The disconnection strategy, therefore, simplifies to a single C-N bond formation, specifically the alkylation of the chiral amine with a suitable propargylating agent.

Chosen Synthetic Route: Direct N-Alkylation

The selected method is the direct nucleophilic substitution (SN2) reaction between enantiopure 1-phenylethylamine and a propargyl halide, such as propargyl bromide. This approach is favored for its simplicity, high potential yield, and excellent stereochemical retention.

Mechanism: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the chiral amine acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide. This single-step, concerted process displaces the bromide leaving group. Since the reaction occurs at the nitrogen atom and does not involve the chiral center, the stereochemical integrity of the 1-phenylethyl group is preserved.

To drive the reaction to completion and neutralize the hydrobromic acid (HBr) byproduct, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol and Data

This section provides a detailed, step-by-step procedure for the synthesis of (S)-(1-Phenyl-ethyl)-prop-2-ynyl-amine from (S)-1-phenylethylamine. The same protocol can be applied using (R)-1-phenylethylamine to obtain the corresponding (R)-enantiomer.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of chiral this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (S)-1-Phenylethylamine | 121.18 | 1.21 g | 10.0 | 1.0 |

| Propargyl Bromide (80% in toluene) | 118.96 | 1.64 mL | 11.0 | 1.1 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |

| Acetonitrile (MeCN), Anhydrous | 41.05 | 40 mL | - | - |

| Diethyl Ether (Et₂O) | 74.12 | - | - | - |

| Saturated aq. NaCl (Brine) | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol). The flask is then placed under an inert atmosphere (Nitrogen or Argon).

-

Addition of Reagents: Add anhydrous acetonitrile (40 mL) to the flask, followed by (S)-1-phenylethylamine (1.21 g, 10.0 mmol). Stir the resulting suspension at room temperature.

-

Propargylation: Slowly add propargyl bromide (1.1 eq, 11.0 mmol) to the stirring suspension dropwise over 5 minutes. Causality Note: Slow addition helps to control any potential exotherm and minimizes side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase, visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting amine spot indicates reaction completion.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the solid potassium carbonate and salts. Wash the filter cake with a small amount of diethyl ether.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and saturated aqueous NaCl (brine) (1 x 30 mL). Causality Note: The water wash removes residual inorganic salts and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product is typically a pale yellow oil.

Characterization and Analysis

To confirm the identity, purity, and stereochemical integrity of the synthesized (S)-(1-Phenyl-ethyl)-prop-2-ynyl-amine, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the product. Key signals include the characteristic peaks for the propargyl group (alkyne C-H and CH₂) and the phenylethyl moiety.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the propargyl group.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric excess (e.e.) of the product. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, confirming that no racemization occurred during the synthesis.

Safety and Handling

-

1-Phenylethylamine: Corrosive and can cause burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propargyl Bromide: A lachrymator, toxic, and flammable. It is crucial to handle this reagent exclusively in a well-ventilated fume hood.

-

Solvents: Acetonitrile and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The direct N-alkylation of enantiopure 1-phenylethylamine with propargyl bromide represents a highly efficient, reliable, and stereoconservative method for the synthesis of chiral this compound. The use of a readily available chiral starting material obviates the need for challenging asymmetric synthesis or resolution steps.[8][11] This protocol is robust and scalable, providing a solid foundation for researchers and drug development professionals who require this versatile building block for the construction of novel, biologically active molecules.

References

-

Schmalz, H.-G., & Reissig, H.-U. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2428–2441. [Link]

-

Scribd. (n.d.). Asymmetric Synthesis of Propargylamines. Retrieved from [Link]

-

Schmalz, H.-G., & Reissig, H.-U. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. National Center for Biotechnology Information. [Link]

-

Ma, S., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 7946. [Link]

-

Kowalczyk, R., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4889. [Link]

-

Manjaly, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21558-21581. [Link]

-

Khan, I., et al. (2024). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. RSC Advances, 14(20), 14193-14207. [Link]

-

ResearchGate. (n.d.). Alkylation of compounds 1 a and 1 b with propargyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. [Link]

-

Kowalczyk, R., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

-

Vitale, F., et al. (2020). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 120(3), 1507-1593. [Link]

-

Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Journal of AOAC International, 94(5), 1357-1361. [Link]

-

Pharmaffiliates. (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

-

Gnecco, D., et al. (2018). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Journal of the Mexican Chemical Society, 62(3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chirality: The Impact of 1-Phenylethylamine in Modern Chemical Manufacturing. [Link]

-

Rao, T. S., Baker, G. B., & Coutts, R. T. (1987). N,N-dipropargyl-2-phenylethylamine, a potential prodrug of 2-phenylethylamine: neurochemical and neuropharmacological studies in rat. Brain Research Bulletin, 19(1), 47-55. [Link]

-

ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]

-

Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

The Propargylamine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanistic Evaluation of Substituted Propargylamines

Foreword: The Rise of a Versatile Pharmacophore

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the identification of "privileged structures" is paramount. These are molecular frameworks that, with targeted modifications, can bind to a multitude of biological targets, unlocking therapeutic potential across a spectrum of diseases. The substituted propargylamine moiety has firmly established itself as one such scaffold. Initially recognized for its role in irreversible enzyme inhibition, its utility has expanded dramatically, revealing a versatile pharmacophore with potent activities ranging from neuroprotection to oncology.

This guide eschews a conventional template, instead adopting a structure that mirrors the drug discovery pipeline itself: from synthesis to biological evaluation and mechanistic elucidation. As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative grounded in causality, explaining the rationale behind synthetic strategies and the functional basis of the described experimental protocols. Every piece of technical information is supported by authoritative, verifiable references to ensure the highest degree of scientific integrity.

Part 1: Synthesis of the Propargylamine Core: The A³ Coupling Reaction

The prevalence of the propargylamine unit in biologically active molecules has driven the development of numerous synthetic strategies.[1] Among these, the three-component coupling of an aldehyde, an alkyne, and an amine, widely known as the A³ coupling reaction , has become the method of choice for its efficiency, atom economy, and operational simplicity.[2][3]

The reaction's power lies in its ability to generate significant molecular complexity in a single, one-pot operation. It is typically catalyzed by transition metal salts, with copper being the most common due to its low cost and high efficiency.[4]

Core Mechanism of A³ Coupling

The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves two key concurrent steps, as illustrated below. The process is elegant in its convergence of three simple starting materials into a more complex, high-value product.

Caption: General mechanism of the copper-catalyzed A³ coupling reaction.

Representative Experimental Protocol: Synthesis of a 1-Substituted Propargylamine

This protocol provides a generalized, yet detailed, methodology for a solvent-free A³ coupling reaction, a green chemistry approach that is gaining traction.[4]

Materials:

-

Aldehyde (1.0 mmol)

-

Secondary Amine (e.g., piperidine, pyrrolidine) (1.0 mmol)

-

Terminal Alkyne (e.g., phenylacetylene) (1.0 mmol)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Reaction vial with a magnetic stir bar

-

Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ for workup

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry reaction vial, add the aldehyde (1.0 mmol), secondary amine (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (5 mol%).

-

Reaction Execution: Seal the vial and stir the reaction mixture at 80°C. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst, although many modern protocols have been developed that can be run in air.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-